![molecular formula C8H10ClN5O B020530 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol CAS No. 100376-77-0](/img/structure/B20530.png)

2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol

Overview

Description

Synthesis Analysis

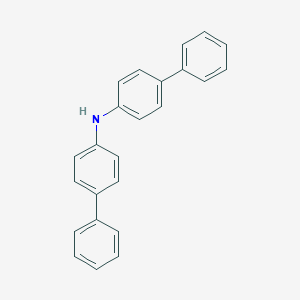

The synthesis of similar purine derivatives involves nucleophilic substitution reactions where a chlorine atom in a chloropurine compound is replaced by an amino group from an amino acid ester or an alcohol, followed by deprotection steps to yield the final product. For example, nonracemic N-(2-aminopurin-6-yl)-substituted amino acids have been synthesized through such mechanisms, highlighting the versatility of purine chemistry in generating complex molecules (Krasnov et al., 2015).

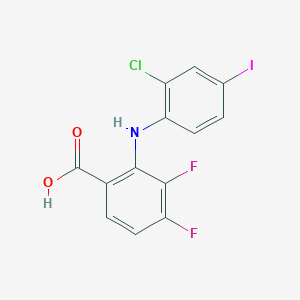

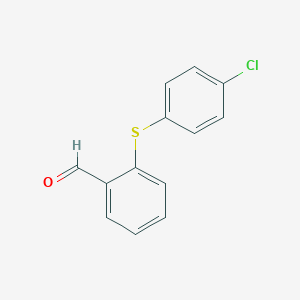

Molecular Structure Analysis

Molecular structure analysis of chloro-methylpurin derivatives often involves X-ray diffraction and other spectroscopic methods to determine the precise arrangement of atoms and the configuration of the molecule. For instance, the crystal structure of a related chloro-methylpurin compound was studied, providing insights into the molecular conformation and the impact of different substituents on the overall structure (Glusker et al., 1975).

Chemical Reactions and Properties

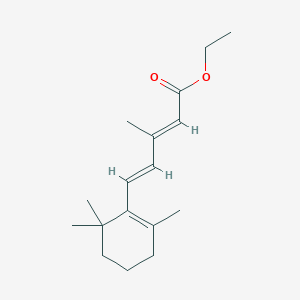

Chemical reactions involving 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol derivatives can vary significantly depending on the functional groups present in the molecule. These reactions can include nucleophilic substitutions, hydrogenolysis, and interactions with catalysts to form new compounds with distinct chemical properties. For example, the hydrogenolysis of a pendant alcohol dithiadiazamacrocycle has been studied to understand the reaction mechanisms and product formation (Wei et al., 1997).

Physical Properties Analysis

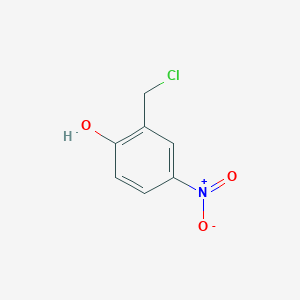

The physical properties of chloro-methylpurin derivatives, including 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol, are crucial for understanding their behavior in different environments. These properties can include solubility, melting point, and thermal stability, which are determined through experimental studies. Research on related compounds, such as 2-(pyridin-2-yl)ethanol, has shown the importance of these properties in the application and handling of the substances (Elladiou & Patrickios, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol is the DNA-dependent protein kinase catalytic subunits (DNA–PKcs) . DNA–PKcs plays an essential role in non-homologous end joining, which is one of the two main ways to detect and repair human DNA double-strand break .

Mode of Action

The compound interacts with its target, DNA–PKcs, and inhibits its function . This inhibition disrupts the DNA repair mechanism, making DNA–PKcs inhibitors attractive therapeutic agents for cancer in combination with DNA double-strand break-inducing radiotherapy and chemotherapy .

Biochemical Pathways

The affected pathway is the DNA repair pathway via non-homologous end joining . When the function of DNA–PKcs is inhibited, the DNA repair mechanism is disrupted, leading to an accumulation of DNA damage in the cells. This can lead to cell death, particularly in cancer cells that have a high rate of DNA replication.

Result of Action

The inhibition of DNA–PKcs leads to an accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that have a high rate of DNA replication. Therefore, the compound has potential as a therapeutic agent for cancer, particularly in combination with treatments that induce DNA damage .

properties

IUPAC Name |

2-[(2-chloro-7-methylpurin-6-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O/c1-14-4-11-7-5(14)6(10-2-3-15)12-8(9)13-7/h4,15H,2-3H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFQHPUYMMJFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)Cl)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404084 | |

| Record name | 2-[(2-Chloro-7-methyl-7H-purin-6-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol | |

CAS RN |

100376-77-0 | |

| Record name | 2-[(2-Chloro-7-methyl-7H-purin-6-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)